3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid
Description
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Properties
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-15-7-12-14-10(15)6-13-20(18,19)9-4-2-3-8(5-9)11(16)17/h2-5,7,13H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNFPZURLIFFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfamoyl group and a triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 244.29 g/mol. The presence of the triazole ring is notable for its biological implications, particularly in drug design.
Antimicrobial Properties
Research indicates that derivatives of triazole compounds exhibit antimicrobial activity. For instance, the triazole moiety has been linked to the inhibition of various fungal pathogens. A study highlighted that compounds containing triazole rings demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Activity
Triazole derivatives have also shown promise in anticancer applications. In vitro studies have demonstrated that certain triazole-containing compounds can inhibit the proliferation of cancer cell lines while sparing normal cells. For example, a derivative similar to our compound was found to inhibit cell growth in various cancer models without affecting non-tumorigenic cells at concentrations below 10 µM .
The biological activity of this compound may be attributed to its ability to interfere with key enzymatic pathways in target organisms or cells. The triazole ring can act as a chelating agent for metal ions essential for enzyme function, thereby disrupting metabolic processes. Additionally, sulfamoyl groups can enhance solubility and bioavailability, further contributing to the compound's efficacy .
Case Studies
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Triazole : Synthesis begins with the formation of the triazole ring via cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Sulfonamide Formation : The sulfamoyl group is introduced through reaction with sulfonamide derivatives.
- Final Coupling : The final step involves coupling the triazole with benzoic acid derivatives under suitable conditions.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits potent antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial growth and disrupting cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics, making it a candidate for developing new antimicrobial agents .
Antifungal Activity
The 1,2,4-triazole ring in the structure is known for its antifungal properties. Research indicates that compounds with similar structures effectively inhibit fungal pathogens, offering potential treatments for fungal infections .
Anti-inflammatory Properties
The compound demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This action reduces the production of pro-inflammatory mediators, suggesting its use in treating inflammatory diseases .
Neuroprotective Effects
Recent studies indicate that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function .
Herbicidal Activity
Compounds containing the triazole moiety have been studied for their herbicidal effects. They can inhibit specific plant growth pathways, making them useful in developing herbicides .
Plant Growth Regulation
Research suggests that derivatives of this compound can act as plant growth regulators, promoting or inhibiting growth depending on the concentration and application method .
Case Study 1: Antimicrobial Efficacy
A study conducted by Desai et al. (2016) highlighted that derivatives similar to 3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid showed significantly enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, indicating its potential as a therapeutic agent in neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
